molecular formula C11H13BO6 B566868 4-(Diacetoxymethyl)phenylboronic acid CAS No. 1256346-39-0

4-(Diacetoxymethyl)phenylboronic acid

Cat. No. B566868
CAS RN: 1256346-39-0
M. Wt: 252.029
InChI Key: WQQIEDWQBJYVAE-UHFFFAOYSA-N
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Description

4-(Diacetoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C11H13BO6 . It has a molecular weight of 252.03 .


Molecular Structure Analysis

The InChI code for 4-(Diacetoxymethyl)phenylboronic acid is 1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including 4-(Diacetoxymethyl)phenylboronic acid, are known for their ability to form reversible covalent complexes with cis-diol-containing molecules . This property has been utilized in various chemical reactions, including Suzuki–Miyaura coupling .

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with cis-diols, which makes them useful in sensing applications. For example, they can be used as fluorescent sensors for catechol and its derivatives like dopamine, DOPA, and DOPAC. This interaction is crucial for developing diagnostic tools that can detect these biomolecules in various biological samples .

Diagnostic Applications

The unique chemistry of phenylboronic acids (PBAs) allows for the creation of diagnostic tools. Specifically, the interaction with sialic acid presents a new class of molecular targets. This has implications for the development of diagnostic assays and devices that can identify diseases associated with alterations in sialic acid levels .

Drug Delivery Systems

PBAs have been utilized in drug delivery systems due to their ability to form reversible covalent bonds with cis-diols present on cell surfaces. This property can be harnessed to create more targeted and efficient drug delivery mechanisms, potentially improving therapeutic outcomes .

Polymer Synthesis

Phenylboronic acid-functionalized polymers have been synthesized for various applications, including binding selectivity for certain molecules. The one-pot synthesis approach has been studied to improve the yield and performance of these polymers, which is important for commercial production and practical application .

Future Directions

Boronic acids and their derivatives, including 4-(Diacetoxymethyl)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on further exploring these applications and developing new chemistries using boron .

properties

IUPAC Name

[4-(diacetyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQIEDWQBJYVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681675
Record name {4-[Bis(acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diacetoxymethyl)phenylboronic acid

CAS RN

1256346-39-0
Record name Boronic acid, B-[4-[bis(acetyloxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[Bis(acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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